molecular formula C6H11N B186959 2-Cyclohexen-1-amine CAS No. 1541-25-9

2-Cyclohexen-1-amine

Cat. No.: B186959
CAS No.: 1541-25-9
M. Wt: 97.16 g/mol
InChI Key: ACYMGUSQXQEHGA-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-amine is an organic compound with the molecular formula C6H11N. It is a cyclic amine where the amine group is attached to a cyclohexene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.

Biochemical Analysis

Biochemical Properties

2-Cyclohexen-1-amine plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo oxidative dehydrogenation aromatization reactions, which are crucial in the synthesis of aromatic amines . These reactions do not require metal catalysts or chemical oxidants, making them environmentally friendly. The compound’s interaction with enzymes such as oxidoreductases facilitates these biochemical transformations.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling molecules, leading to changes in cellular responses. For example, its interaction with certain proteins can alter gene expression patterns, impacting cellular functions such as proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of bioactive products. The compound’s ability to undergo oxidative dehydrogenation aromatization is a key mechanism by which it influences biochemical pathways . Additionally, it can inhibit or activate specific enzymes, thereby modulating metabolic processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained impacts on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which facilitate its conversion into various metabolites. These metabolic pathways are crucial for the compound’s bioactivity and its effects on cellular processes . The compound’s involvement in oxidative dehydrogenation aromatization reactions highlights its role in the synthesis of aromatic compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance its interactions with target biomolecules, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-amine can be synthesized through several methods:

    Reduction of 2-Cyclohexen-1-one: One common method involves the reduction of 2-Cyclohexen-1-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

    Amination of Cyclohexene: Another method involves the direct amination of cyclohexene using ammonia or amines in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 2-Cyclohexen-1-one in the presence of ammonia. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-amine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Cyclohexen-1-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to cyclohexylamine using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-Cyclohexen-1-one.

    Reduction: Cyclohexylamine.

    Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexen-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of amine-based drugs.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A saturated amine with a similar structure but lacks the double bond present in 2-Cyclohexen-1-amine.

    2-Cyclohexen-1-one: An unsaturated ketone that can be converted to this compound through reduction.

    Cyclohexene: A simple cyclic alkene that can be aminated to form this compound.

Uniqueness

This compound is unique due to its unsaturated nature, which imparts distinct reactivity compared to its saturated counterparts. The presence of the double bond allows for additional chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

cyclohex-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYMGUSQXQEHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-Cyclohexen-1-amine be used to synthesize other valuable compounds?

A1: Yes, this compound serves as a valuable precursor in organic synthesis. For instance, it can be readily converted into 1,3-butadien-1-amine through flow and flash-vacuum pyrolysis techniques. [] This transformation highlights its utility in accessing important building blocks for further chemical synthesis.

Q2: Are there any known derivatives of this compound with biological activity?

A2: While the provided research doesn't directly focus on the biological activity of this compound, it does explore structurally related compounds. For example, N,N-dimethylcinnamylamine analogs, incorporating a cyclohexene ring system, have been investigated for their interaction with monoamine oxidase (MAO). [] These studies delve into the structure-activity relationship of these compounds and their potential as MAO inhibitors.

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